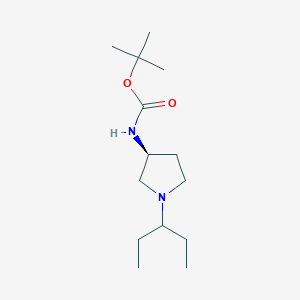
1-o-Tolyl-pyrimidin-2,4,6-trion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-o-Tolyl-pyrimidine-2,4,6-trione is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol It is a derivative of pyrimidine, characterized by the presence of a tolyl group at the 1-position and three keto groups at the 2, 4, and 6 positions of the pyrimidine ring
Wissenschaftliche Forschungsanwendungen
1-o-Tolyl-pyrimidine-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and antioxidant agent. Its derivatives have shown activity against various bacterial and fungal strains.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Research has explored its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Vorbereitungsmethoden
The synthesis of 1-o-Tolyl-pyrimidine-2,4,6-trione typically involves the condensation of 1,3-disubstituted pyrimidine-2,4,6-triones with aromatic aldehydes . One common method includes the reaction of 7-hydroxy-3-formyl-4H-chromen-4-one with 1,3-disubstituted pyrimidine-2,4,6-triones in the presence of a phase transfer catalyst such as dodecyltrimethylammonium bromide . The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
1-o-Tolyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, potentially using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-o-Tolyl-pyrimidine-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-o-Tolyl-pyrimidine-2,4,6-trione can be compared with other pyrimidine derivatives, such as:
1,3-Disubstituted pyrimidine-2,4,6-triones: These compounds share a similar core structure but differ in the substituents at the 1 and 3 positions, which can significantly impact their chemical and biological properties.
Pyrimidine-2,4,6-trione analogs: These analogs may have different substituents on the pyrimidine ring, leading to variations in their reactivity and applications.
The uniqueness of 1-o-Tolyl-pyrimidine-2,4,6-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTAPBCSMRZOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-{1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2538880.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538883.png)


![N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2538887.png)
![Ethyl 4-((4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2538889.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2538892.png)
![(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2538893.png)

![(E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2538897.png)


